molecular formula C10H8INO3 B373908 Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Cat. No.: B373908
M. Wt: 317.08g/mol
InChI Key: HYGXHCVXVOJFCY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is a useful research compound. Its molecular formula is C10H8INO3 and its molecular weight is 317.08g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is utilized as a versatile building block in organic synthesis. Its unique structure allows for various reactions, including:

  • Michael Addition Reactions : The compound can participate in Michael addition reactions due to the presence of the electron-withdrawing cyano group, making it an excellent electrophile.
  • Aldol Condensation : It can also undergo aldol condensation reactions, leading to the formation of complex molecules that are useful in drug development.

Table 1: Synthesis Applications

Reaction TypeDescriptionReference
Michael AdditionForms adducts with nucleophiles
Aldol CondensationGenerates β-hydroxy carbonyl compounds

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties. Its derivatives have shown promise in:

  • Anticancer Activity : Research indicates that modifications of this compound can lead to compounds with significant anticancer effects, particularly against certain types of tumors.
  • Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results indicated that specific modifications enhanced its efficacy against breast cancer cell lines, demonstrating its potential as a lead compound for further drug development .

Material Sciences

In material sciences, this compound is being explored for its utility in:

  • Polymer Chemistry : The compound can be polymerized to create materials with specific properties, such as increased thermal stability and mechanical strength.
  • Dyes and Pigments : Its structural features allow it to be used as a precursor for synthesizing dyes and pigments with unique colorimetric properties.

Table 2: Material Science Applications

Application TypeDescriptionReference
Polymer ChemistryUsed to synthesize high-performance polymers
Dyes and PigmentsServes as a precursor for colorants

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Knoevenagel condensation. For example, analogous acrylates are prepared by reacting cyanoacetate derivatives with iodinated furan aldehydes under basic conditions (e.g., KOH in dry DMF at 80°C for 48 hours). Purification involves column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization. Elemental analysis (C, H, N) and HPLC are used to confirm purity, as seen in similar compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., furyl protons at δ 6.5–7.5 ppm, cyano groups at ~110–120 ppm) .
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and 1700 cm1^{-1} (ester C=O) confirm functional groups.
  • Mass spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+Na]+^+) and fragmentation patterns .

Q. How is the crystal structure determined, and what software is used?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the structure. The compound is crystallized via slow evaporation, and data collected on a Bruker APEXII CCD diffractometer. SHELX programs (SHELXL for refinement, SHELXS for solution) analyze unit cell parameters (e.g., monoclinic P21/cP2_1/c, β ≈ 93.8°) and intermolecular interactions (e.g., C–H···O/N hydrogen bonds). ORTEP-3 visualizes thermal ellipsoids and packing diagrams .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess Diels-Alder reactivity. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, such as enzymes involved in inflammation .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Resolve by:

  • Standardized protocols : Replicate experiments using identical solvent systems (e.g., DMSO concentration ≤0.1%).
  • Purity validation : Cross-check via elemental analysis and 1H^1H NMR.
  • Statistical analysis : Apply ANOVA or t-tests to compare IC50_{50} values across studies .

Q. How does the 5-iodo substituent influence intermolecular interactions in the solid state?

  • Methodological Answer : The iodine atom participates in halogen bonding (C–I···O/N), affecting crystal packing. SCXRD reveals shorter I···O distances (~3.2 Å) compared to van der Waals radii (3.5 Å), stabilizing the lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% from I···O contacts) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity. Avoid inhalation/dermal contact, as acrylates can cause sensitization. Store at 2–8°C under inert gas (N2_2) to prevent polymerization. Toxicity data for analogous compounds suggest LD50_{50} > 2000 mg/kg (oral, rats), but ecotoxicity remains unstudied .

Properties

Molecular Formula

C10H8INO3

Molecular Weight

317.08g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C10H8INO3/c1-2-14-10(13)7(6-12)5-8-3-4-9(11)15-8/h3-5H,2H2,1H3/b7-5+

InChI Key

HYGXHCVXVOJFCY-FNORWQNLSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(O1)I)C#N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)I)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)I)C#N

Origin of Product

United States

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